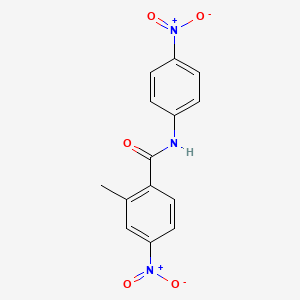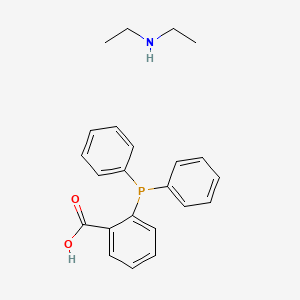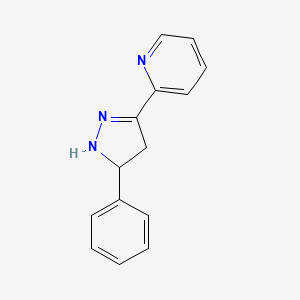
2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both pyrazoline and pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar cyclocondensation reactions, optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: This compound also features a pyrazoline moiety but includes a quinoline group, which may confer different properties and applications.
4-(Diethylamino)phenyl-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl ethenyl-N,N-diethylaniline: Another related compound with a pyrazoline core, used in different contexts.
Uniqueness: 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine is unique due to its specific combination of pyrazoline and pyridine moieties, which can result in distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
401513-90-4 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C14H13N3/c1-2-6-11(7-3-1)13-10-14(17-16-13)12-8-4-5-9-15-12/h1-9,13,16H,10H2 |
InChI 键 |
CBRLLSTVXXNDBK-UHFFFAOYSA-N |
规范 SMILES |
C1C(NN=C1C2=CC=CC=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


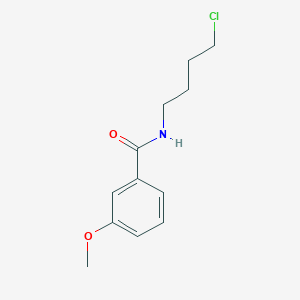
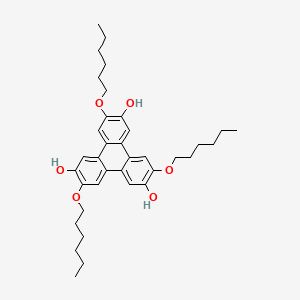
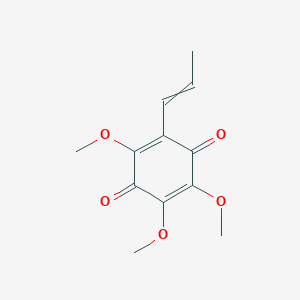
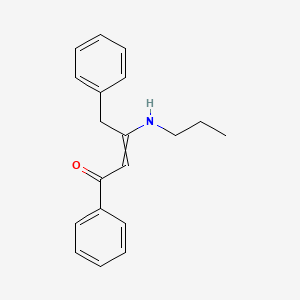
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
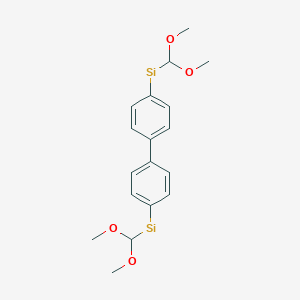
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
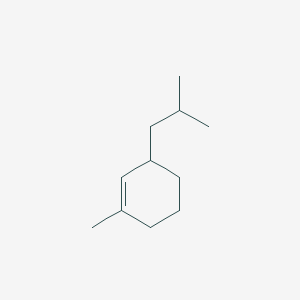
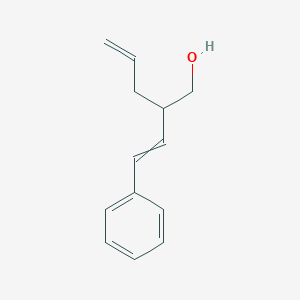
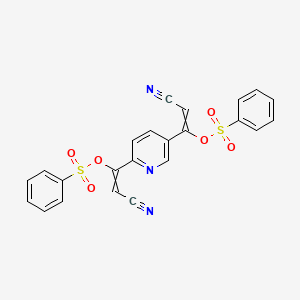
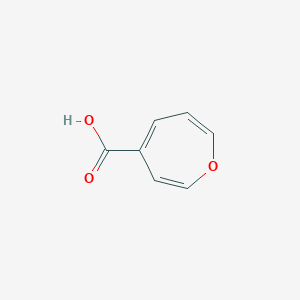
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
